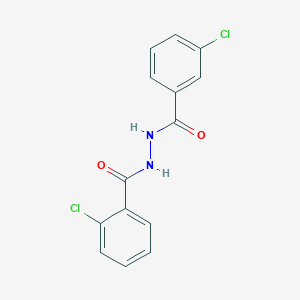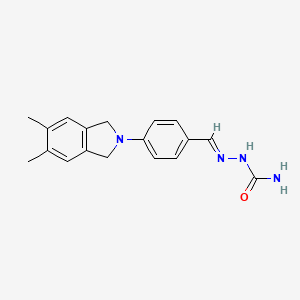![molecular formula C15H9ClN2O3 B5506648 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives, including 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid, often involves multi-component reactions or novel methodologies for constructing the oxadiazole core. For instance, a method for the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives, which could be related to the target compound, utilizes a three-component reaction involving benzoic acid derivatives (Shajari, Kazemizadeh, & Ramazani, 2015). Another approach for synthesizing oxadiazole derivatives is reported by Ramazani and Souldozi (2009), highlighting an efficient method to synthesize 1,3,4-oxadiazoles from 3-substituted benzoic acid derivatives via an intramolecular aza-Wittig reaction (Ramazani & Souldozi, 2009).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including the target compound, typically features a heterocyclic oxadiazole ring connected to various substituents which can significantly influence the compound's physical and chemical properties. Structural elucidation techniques such as X-ray crystallography provide detailed insight into the molecular geometry and intermolecular interactions (Xu et al., 2005).
Chemical Reactions and Properties
Oxadiazole compounds engage in a variety of chemical reactions, influenced by their reactive sites and electronic nature. These properties enable the formation of diverse derivatives with potential biological activities. Chemical reactions involving oxadiazoles include cyclization, substitution, and coupling reactions, which are crucial for the synthesis of pharmacologically relevant molecules (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid derivatives have shown significant potential in antimicrobial applications. Studies have demonstrated the synthesis of such compounds and their efficacy against various microorganisms. For instance, compounds with this structure have been synthesized and tested for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. Several synthesized compounds exhibited potency in terms of antimicrobial activity (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Plant Growth Regulation
Research exploring the synthesis of C-o-carboxyphenyl derivatives of some five-membered heterocycles, including 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid, has been conducted to assess their potential as plant growth regulators. These synthetic routes were investigated to create compounds required for testing in the context of plant growth regulation (Harris & Huppatz, 1978).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, including those related to 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting corrosion, particularly in the context of mild steel in acidic environments. The studies encompass a range of techniques such as gravimetric analysis, electrochemical methods, and surface analysis (Ammal, Prajila, & Joseph, 2018).
Advanced Oxidation Processes
Research has also been conducted on the potential use of 1,3,4-oxadiazole derivatives in advanced oxidation processes. These studies involve the degradation of organic pollutants in water, indicating the possible application of these compounds in environmental remediation and wastewater treatment (Bokare & Choi, 2011).
Anticancer Evaluation
There has been interest in the potential anticancer properties of 1,3,4-oxadiazole derivatives. Studies have explored the synthesis of these compounds and their evaluation as potential anticancer agents. This includes assessing their effectiveness against various cancer cell lines, providing insights into their possible use in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Photoluminescence Properties
1,3,4-oxadiazole derivatives have been synthesized and evaluated for their photoluminescent properties. These studies are significant in the context of materials science, where such compounds could be used in various applications, including as components in optoelectronic devices (Han, Wang, Zhang, & Zhu, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-11(12)14-18-17-13(21-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXQUNCVDUQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)
![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)